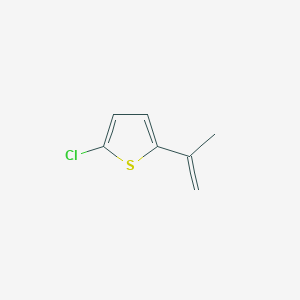
3'-(iso-Butylthio)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-(iso-Butylthio)acetophenone is an organic compound with the molecular formula C12H16OS It consists of an acetophenone core substituted with an iso-butylthio group at the 3’ position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(iso-Butylthio)acetophenone typically involves the reaction of acetophenone with iso-butylthiol in the presence of a suitable catalyst. One common method includes the following steps:
Catalyst Preparation: Mix an acidic ionic liquid with an appropriate amount of solvent to prepare the catalyst solution.
Charging: Add acetophenone and iso-butylthiol to the reactor in a specific molar ratio, followed by the addition of the catalyst solution.
Reaction: Conduct the reaction at a controlled temperature and pressure to ensure complete conversion of the reactants to 3’-(iso-Butylthio)acetophenone.
Post-treatment: After the reaction, the mixture undergoes extraction and distillation to isolate and purify the desired product.
Industrial Production Methods
In industrial settings, the production of 3’-(iso-Butylthio)acetophenone follows similar principles but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and selectivity. Safety measures are also crucial to ensure the safe handling of chemicals and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
3’-(iso-Butylthio)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The iso-butylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted acetophenone derivatives.
Wissenschaftliche Forschungsanwendungen
3’-(iso-Butylthio)acetophenone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of fine chemicals and as a precursor for other industrial compounds.
Wirkmechanismus
The mechanism of action of 3’-(iso-Butylthio)acetophenone involves its interaction with molecular targets such as enzymes or receptors. The iso-butylthio group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetophenone: The parent compound without the iso-butylthio substitution.
p-Isobutylacetophenone: A similar compound with the iso-butyl group at the para position.
3’-Methylthioacetophenone: A compound with a methylthio group instead of an iso-butylthio group.
Uniqueness
3’-(iso-Butylthio)acetophenone is unique due to the presence of the iso-butylthio group at the 3’ position, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes .
Eigenschaften
IUPAC Name |
1-[3-(2-methylpropylsulfanyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OS/c1-9(2)8-14-12-6-4-5-11(7-12)10(3)13/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIPBVMGEYTNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=CC(=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-{[(3-methyloxetan-3-yl)methyl]amino}ethyl)acetamide](/img/structure/B7895724.png)
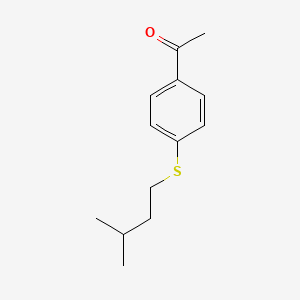
![1-[(3-Bromo-4-fluorophenyl)methyl]-4-iodo-1H-pyrazole](/img/structure/B7895748.png)

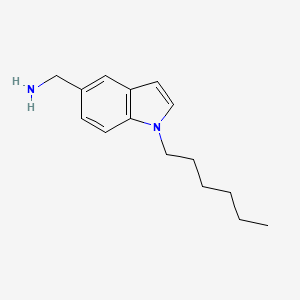
![N-[(1-butyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B7895768.png)
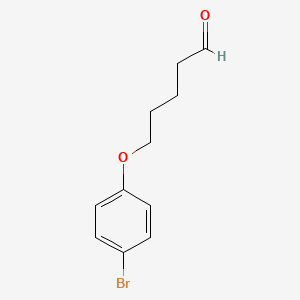
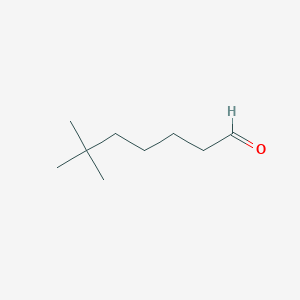


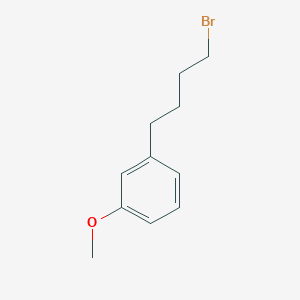
![1-[3-(iso-Pentylthio)phenyl]ethanol](/img/structure/B7895803.png)
